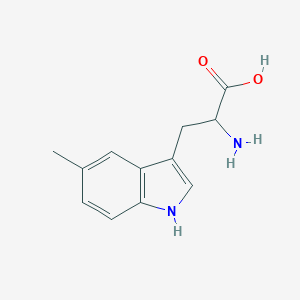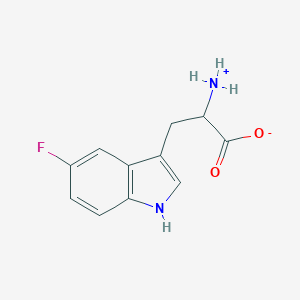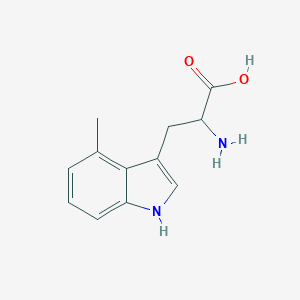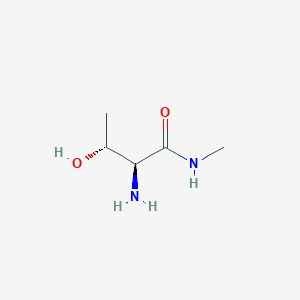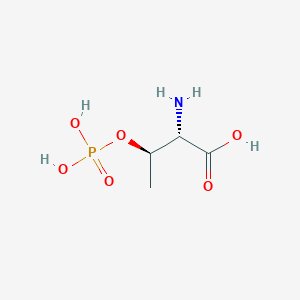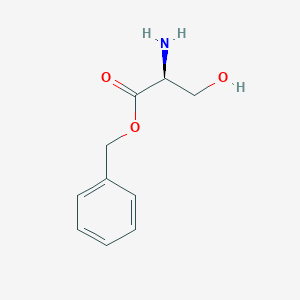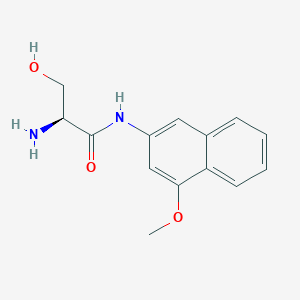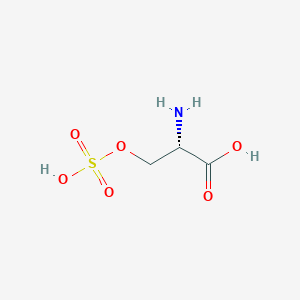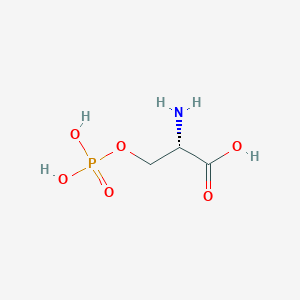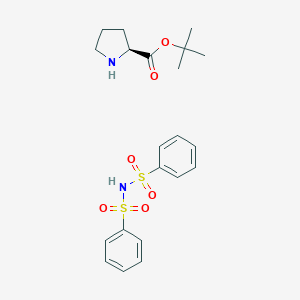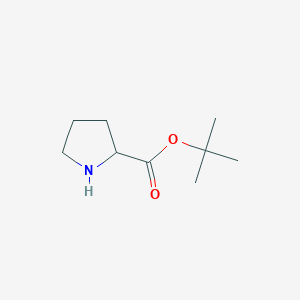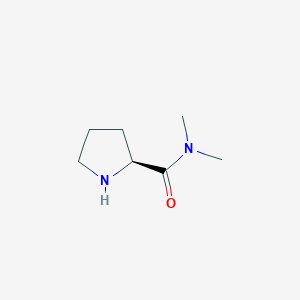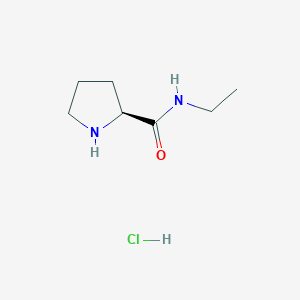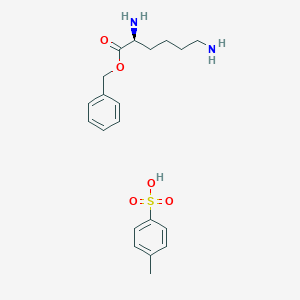
(S)-Benzyl 2,6-diaminohexanoate bis(4-methylbenzenesulfonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Benzyl 2,6-diaminohexanoate bis(4-methylbenzenesulfonate) is a chemical compound that has been widely studied in recent years due to its potential applications in scientific research. It is an organic compound composed of two benzene rings, an amino group, and a sulfonate group. This compound has been shown to have a variety of biochemical and physiological effects, and has been used in a number of laboratory experiments.
Aplicaciones Científicas De Investigación
Potential Photoacid Generators
- Study Focus : Investigation of sulfonated oximes as potential photoacid generators in polymer resists.
- Key Findings : Sulfonated oximes were characterized and their photochemical decompositions studied. It was found that certain sulfonated oximes could release 4-methylbenzenesulfonic acid upon irradiation without forming 4-methylbenzenesulfinic acid. This suggests potential applications in the field of photolithography for creating intricate patterns on semiconductors or other materials.
- Source : Plater, M., Harrison, W., & Killah, R. (2019).
Synthesis and Catalytic Applications
- Study Focus : Synthesis of new catalytic complexes for the asymmetric Michael reaction.
- Key Findings : The research explored the synthesis of various complexes and their efficiency as catalysts in chemical reactions. This suggests possible applications in synthesizing pharmaceuticals or other complex organic compounds.
- Source : Stark, M. A., Jones, P. G., & Richards, C. (2000).
Corrosion Inhibition
- Study Focus : Evaluation of novel compounds as corrosion inhibitors for mild steel.
- Key Findings : Certain compounds, including those containing benzyl and 4-methylbenzenesulfonate groups, showed high corrosion inhibition efficiency. This has implications for industrial applications where metal preservation is critical.
- Source : Singh, P., & Quraishi, M. (2016).
Environmental Analysis
- Study Focus : Extraction and detection of benzene- and naphthalenesulfonates in industrial effluents.
- Key Findings : The study developed methods for the enrichment and detection of these compounds in wastewater, indicating their potential application in environmental monitoring and pollution control.
- Source : Alonso, M., Castillo, M., & Barceló, D. (1999).
Propiedades
IUPAC Name |
benzyl (2S)-2,6-diaminohexanoate;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.2C7H8O3S/c14-9-5-4-8-12(15)13(16)17-10-11-6-2-1-3-7-11;2*1-6-2-4-7(5-3-6)11(8,9)10/h1-3,6-7,12H,4-5,8-10,14-15H2;2*2-5H,1H3,(H,8,9,10)/t12-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSGNVBOEXPQHJ-LTCKWSDVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Benzyl 2,6-diaminohexanoate bis(4-methylbenzenesulfonate) | |
CAS RN |
16259-78-2 |
Source


|
| Record name | O-benzyl-L-lysine bis(toluene-p-sulphonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.681 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

